molecular formula C16H22N2 B14180038 4-(2,2,6,6-Tetramethylpiperidin-1-yl)benzonitrile CAS No. 923031-70-3

4-(2,2,6,6-Tetramethylpiperidin-1-yl)benzonitrile

Cat. No.: B14180038
CAS No.: 923031-70-3
M. Wt: 242.36 g/mol
InChI Key: LBZKODYTZFDRFK-UHFFFAOYSA-N
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Description

4-(2,2,6,6-Tetramethylpiperidin-1-yl)benzonitrile is a chemical compound known for its stability and unique properties. It is a derivative of piperidine, a six-membered ring containing nitrogen, and is often used in various chemical reactions and industrial applications due to its robust structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2,6,6-Tetramethylpiperidin-1-yl)benzonitrile typically involves the reaction of 2,2,6,6-tetramethylpiperidine with benzonitrile under controlled conditions. The process may include the use of catalysts and specific solvents to facilitate the reaction. For instance, the reaction can be carried out in the presence of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-(2,2,6,6-Tetramethylpiperidin-1-yl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(2,2,6,6-Tetramethylpiperidin-1-yl)benzonitrile involves its ability to stabilize free radicals and participate in redox reactions. The compound can interact with molecular targets such as enzymes and proteins, affecting their activity and function. The pathways involved often include electron transfer processes, where the compound acts as an electron donor or acceptor .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,2,6,6-Tetramethylpiperidin-1-yl)benzonitrile is unique due to its specific structure, which combines the stability of the piperidine ring with the reactivity of the benzonitrile group. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various applications .

Properties

CAS No.

923031-70-3

Molecular Formula

C16H22N2

Molecular Weight

242.36 g/mol

IUPAC Name

4-(2,2,6,6-tetramethylpiperidin-1-yl)benzonitrile

InChI

InChI=1S/C16H22N2/c1-15(2)10-5-11-16(3,4)18(15)14-8-6-13(12-17)7-9-14/h6-9H,5,10-11H2,1-4H3

InChI Key

LBZKODYTZFDRFK-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC(N1C2=CC=C(C=C2)C#N)(C)C)C

Origin of Product

United States

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